Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
The compound , Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions and can be facilitated by various catalysts or specific conditions such as ultrasound irradiation for regioselectivity and efficiency . For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high yields under ultrasound irradiation, which significantly reduced reaction times . Similarly, the synthesis of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involved a cyclization reaction catalyzed by piperidine .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters agreeing with XRD data . Single-crystal X-ray diffraction has also been employed to determine the crystal structure of similar compounds, revealing details about the molecular geometry and the presence of specific interactions such as hydrogen bonds .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their reactions with various reagents. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to yield mixtures of regioisomeric pyrazoles . Another study reported the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate into various derivatives with antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. The HOMO-LUMO analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate indicated charge transfer within the molecule, and the molecular electrostatic potential was mapped using DFT methods . The first hyperpolarizability was calculated to assess the compound's potential role in nonlinear optics . Additionally, the crystallographic studies provide information on the density and molecular packing of the compounds .
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis of Metabolites
A study detailed efficient syntheses of metabolites related to a compound, demonstrating the use of methanesulfonyl as a protective group for Friedel–Crafts reactions, leading to novel compounds with high yields. This methodology might be applicable to the synthesis of complex molecules like the one (Mizuno et al., 2006).
Regioselective Synthesis
Research on the efficient and highly regioselective synthesis of pyrazole derivatives under ultrasound irradiation could offer insights into advanced synthetic techniques that might be applicable for synthesizing structurally similar compounds (Machado et al., 2011).
Antimicrobial Agents
The synthesis of new quinazolines as potential antimicrobial agents involves complex organic transformations, which could be relevant for designing bioactive derivatives of the compound (Desai et al., 2007).
Chemical Reactions and Structural Analysis
Reactivity Studies
Investigations into the reactivity of oximes and their conversion into imidazole and oxadiazine derivatives underscore the importance of understanding the chemical behavior of functional groups present in complex molecules (Nikolaenkova et al., 2019).
Crystal Structure Analysis
The crystal and molecular structure analysis of a synthesized pyrazole derivative reveals insights into the intramolecular interactions and stability of such compounds. This information is crucial for the rational design of molecules with desired physical and chemical properties (Achutha et al., 2017).
Biological and Pharmacological Applications
Antioxidant Activity
The effect of substituents and functional groups on enhancing the antioxidant activity of benzoin derivatives highlights the potential of chemical modifications to improve biological activities. Such studies are valuable for developing new therapeutic agents (Thanuja et al., 2022).
Antibacterial Evaluation
The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial activity underscore the ongoing search for new antimicrobial agents. Research in this area could inform the development of derivatives with enhanced biological efficacy (Azab et al., 2013).
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)15-7-5-4-6-13(15)21)31-32(27,28)12-8-9-16(29-2)14(22)10-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLLESLCYNCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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